molecular formula C12H16F3N3 B2508195 3-(4-Methylpiperazin-1-YL)-5-(trifluoromethyl)aniline CAS No. 641571-21-3

3-(4-Methylpiperazin-1-YL)-5-(trifluoromethyl)aniline

Cat. No. B2508195
CAS RN: 641571-21-3
M. Wt: 259.276
InChI Key: QMQZJKBZHXMSNK-UHFFFAOYSA-N
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Description

The compound 3-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)aniline is a chemical entity that has been explored for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the trifluoromethyl group and the methylpiperazine moiety suggests that this compound could exhibit unique physical and chemical properties, making it a candidate for further study in the development of pharmaceutical agents and liquid crystal materials .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a series of 2-anilinoquinolines with a 3-(morpholino or 4-methylpiperazin-1-yl)propoxy moiety have been designed and synthesized as potential anticancer agents . Another study describes the synthesis of 5-trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, an intermediate for the antitumor agent nilotinib, which was achieved with an overall yield of about 50% . These studies provide insights into the synthetic routes that could be adapted for the synthesis of 3-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)aniline, highlighting the importance of selecting appropriate precursors and reaction conditions to achieve the desired product.

Molecular Structure Analysis

Structural and spectroscopic analyses of related compounds have been conducted using experimental techniques such as FT-IR, Laser-Raman, and XRD, as well as theoretical calculations . These analyses help in understanding the geometric parameters, bond lengths, bond angles, and vibrational frequencies of the molecules. For the compound of interest, similar analytical methods could be employed to elucidate its molecular structure and to confirm the identity and purity of the synthesized material.

Chemical Reactions Analysis

The reactivity of compounds containing trifluoromethyl groups and piperazine rings has been explored in various contexts. For example, the reaction of 3(5)-methyl-5(3)-trifluoromethylpyrazole with chloroform was investigated, leading to a complex mixture of fluorinated analogs . This suggests that 3-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)aniline could also participate in a range of chemical reactions, potentially leading to the formation of novel compounds with interesting properties.

Physical and Chemical Properties Analysis

Compounds with structural similarities to 3-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)aniline have been studied for their physical properties, particularly in the context of liquid crystals. Derivatives of 4-octyloxy-N-(benzylidene)aniline with trifluoromethyl groups have been shown to exhibit stable smectic phases, with the trifluoromethoxy derivative displaying a high orientational order in the smectic A phase . These findings suggest that the compound of interest may also possess unique liquid crystalline properties, which could be influenced by the trifluoromethyl group and the piperazine moiety.

Scientific Research Applications

Catalysis in Organic Synthesis

Koten, Abbenhuis, and Boersma (1998) developed a class of ruthenium(II) complexes that have been effective as catalyst precursors in N-(cyclo)alkylation reactions of aromatic amines with diols, including aniline. These catalysts can be used in the synthesis of various compounds, including arylpiperazines, which are important in pharmaceutical chemistry (Koten, Abbenhuis, & Boersma, 1998).

Synthesis of Antitumor Agents

Yang Shijing (2013) reported the synthesis of 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, an intermediate for the antitumor agent nilotinib. This synthesis involved fluorination and substitution processes, indicating the relevance of this compound in the production of critical medications (Yang Shijing, 2013).

Pharmaceutical Chemistry

In 1975, Omodei-sale and Toja synthesized a series of hexahydroimidazo[1,5-a]pyrazin-3(2H)-ones, including derivatives involving arylaminomethyl-1-methylpiperazines. These compounds exhibited various pharmacological activities, such as anti-inflammatory and CNS depressant effects, highlighting the compound's significance in pharmaceutical research (Omodei-sale & Toja, 1975).

Antimicrobial Research

Yolal et al. (2012) synthesized derivatives of 3-Fluoro-4-(4-phenylpiperazin-l-yl)aniline and evaluated their antimicrobial activities, particularly against Mycobacterium smegmatis. This research underscores the potential of these derivatives in developing new antimicrobial agents (Yolal et al., 2012).

Development of Hypoxic-Cytotoxic Agents

Ortega et al. (2000) explored the synthesis of 2-quinoxalinecarbonitrile 1,4-di-N-oxides with varying basic lateral chains, including piperazines and anilines. These compounds showed potential as hypoxic-cytotoxic agents, which are crucial in cancer therapy (Ortega et al., 2000).

Electroluminescent Properties in Organic Compounds

Jin et al. (2020) studied small molecular compounds with donor-acceptor structures, including those based on aniline derivatives. Their research into the thermal, photophysical, and electrochemical properties of these compounds contributes to advancements in organic light-emitting diodes (OLEDs) (Jin et al., 2020).

Development of Novel H1-Antihistaminic Agents

Alagarsamy and Parthiban (2014) synthesized a series of quinazolin-4-(3H)-ones starting from aniline, demonstrating significant in vivo H1-antihistaminic activity. This work is vital in developing new classes of antihistaminic agents (Alagarsamy & Parthiban, 2014).

Bioactivity of Phenolic Mannich Bases

Gul et al. (2019) synthesized new Mannich bases with piperazines and evaluated their cytotoxic/anticancer and carbonic anhydrase inhibitory effects. These studies highlight the potential of these compounds in medicinal chemistry (Gul et al., 2019).

Intermolecular Interactions Analysis

Panini et al. (2014) prepared and characterized a derivative of 1,2,4 triazoles, focusing on intermolecular interactions within the crystalline solid. Their research provides insights into the structural stability of organic compounds (Panini et al., 2014).

Imaging of IRAK4 Enzyme in Neuroinflammation

Wang et al. (2018) synthesized a PET agent for imaging the IRAK4 enzyme in neuroinflammation, demonstrating the compound's application in neuroimaging and inflammation research (Wang et al., 2018).

properties

IUPAC Name

3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N3/c1-17-2-4-18(5-3-17)11-7-9(12(13,14)15)6-10(16)8-11/h6-8H,2-5,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQZJKBZHXMSNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=CC(=C2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methylpiperazin-1-YL)-5-(trifluoromethyl)aniline

Synthesis routes and methods I

Procedure details

Into a 100 mL round bottom flask under inert atmosphere was placed 1-methyl-4-(3-nitro-5-(trifluoromethyl)phenyl)piperazine (0.736 g, 2.54 mmol), 10% palladium on carbon (90 mg), ethanol (40 mL), and acetic acid (20 mL). The atmosphere was exchanged with hydrogen gas via balloon. The reaction was allowed to stir 3 days at room temperature, then filtered through celite and concentrated under reduced pressure to afford the crude as an orange oil. The crude mixture was purified via silica column chromatography with a solvent solution of 90%/10%/1% ratio of CH2Cl2/CH3OH/NH4OH, to afford the title compound. MS m/z=260 [M+H]+; Calc'd for C12H16F3N3: 259.3.
Name
1-methyl-4-(3-nitro-5-(trifluoromethyl)phenyl)piperazine
Quantity
0.736 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
90 mg
Type
catalyst
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Utilising the procedure described in Example 90c, but employing [3-(4-methyl-1-piperazinyl)-5-(trifluoromethyl)phenyl]-carbamic acid, 1,1-dimethylethyl ester (Example 94a) in lieu of [3-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-carbamic acid, 1,1-dimethylethyl ester, afforded the title compound as oil. 1H-NMR (400 MHz, DMSO-d6): 2.20 (s, 3H), 2.42 (m, 4H), 3.07 (m, 4H), 3.32 (br s, 2H), 5.34 (s, 1H) and 6.31 (s, 2H).
Name
[3-(4-methyl-1-piperazinyl)-5-(trifluoromethyl)phenyl]-carbamic acid, 1,1-dimethylethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a mixture of 1-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]-4-methylpiperazine (440 mg, 1.3 mmol) and potassium hydroxide (1.46 g, 26. mmol) in EtOH (10 mL) and water (3 mL) was added hydroxylamine hydrochloride (2.72 g, 39 mmol. The reaction mixture was heated at reflux overnight. The reaction mixture was then concentrated and the residue was dissolved in water and EtOAc. The reaction mixture was extracted with EtOAc. The organic solutions were combined, washed with brine, dried over Na2SO4 filtered and concentrated. The residue was purified by column chromatography to give 3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)aniline (247 mg, 73%) as a yellow oil. 1H NMR (300 MHz, CDCl3) δ: 6.55 (d, 1H), 6.40 (d, 1H), 6.33 (d, 1H), 3.24 (t, 4H), 2.61 (t, 4H), and 2.38 (s, 3H). LCMS: (FA) ES+ 260.2.
Name
1-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]-4-methylpiperazine
Quantity
440 mg
Type
reactant
Reaction Step One
Quantity
1.46 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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